molecular formula C21H18N2O2S B5237030 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde CAS No. 6239-41-4

4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde

Cat. No.: B5237030
CAS No.: 6239-41-4
M. Wt: 362.4 g/mol
InChI Key: MZDSEIRRZDSIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde is a pyrazoline derivative featuring a benzaldehyde moiety at position 4 of the pyrazoline ring. Its structure incorporates a 4-methoxyphenyl group at position 5 and a 2-thienyl substituent at position 3 of the pyrazoline core. This hybrid architecture combines electron-donating (methoxy) and electron-withdrawing (thienyl) groups, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-25-18-10-6-16(7-11-18)20-13-19(21-3-2-12-26-21)22-23(20)17-8-4-15(14-24)5-9-17/h2-12,14,20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDSEIRRZDSIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)C=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387508
Record name 4-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6239-41-4
Record name 4-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the formation of the dihydropyrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit notable anticancer properties. For instance, 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde has shown promise in inhibiting the proliferation of various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways, including the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses significant antibacterial and antifungal properties. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways essential for microbial growth .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for further development as an anti-inflammatory agent .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrazole derivatives against breast cancer cells. The research demonstrated that the compound significantly reduced cell viability and induced apoptosis in MCF-7 cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity

In another case study published in the International Journal of Antimicrobial Agents, researchers evaluated various pyrazole derivatives against resistant strains of bacteria. The results indicated that this compound exhibited superior activity against Staphylococcus aureus and Candida albicans, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pyrazoline derivatives are often modified at positions 3, 4, and 5 to tune their bioactivity. Below is a structural comparison of the target compound with similar molecules from the literature:

Compound R<sup>3</sup> R<sup>5</sup> Additional Substituents Key Features
Target: 4-[5-(4-Methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde 2-Thienyl 4-Methoxyphenyl Benzaldehyde at position 4 Electron-rich thienyl and polar aldehyde group may enhance reactivity
4a : 5-((4-Chlorophenyl)diazenyl)-2-(3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole 3,4-Dimethoxyphenyl 4-Methoxyphenyl Thiazole with 4-chlorophenyldiazenyl High yield (59%); demonstrated EGFR/HER2 inhibition
Hybrid90n : (E)-4-(4-Chlorophenyl)-2-(3-(4-(3,3-dimethyltriaz-1-enyl)phenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Triaz-enylphenyl 4-Methoxyphenyl Thiazole with 4-chlorophenyl IC50 = 9.04 μg/mL (HT-29), 10.65 μg/mL (MCF-7) vs. cisplatin
4b : 4-[5-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide 4-Methoxyphenyl 1,3-Benzodioxol-5-yl Sulfonamide at position 4 Cytotoxic against oral squamous cell carcinoma (OSCC)

Key Structural Insights :

  • Electron-Donating Groups : The 4-methoxyphenyl group is a common feature in bioactive pyrazolines, enhancing solubility and interaction with hydrophobic enzyme pockets .
  • Functional Group Impact : Replacing benzaldehyde with sulfonamide (4b ) or thiazole (Hybrid90n ) alters electronic properties and bioactivity profiles .
Solubility and Stability
  • The benzaldehyde group in the target compound may reduce solubility in aqueous media compared to sulfonamide derivatives (4b ) but enhance reactivity in nucleophilic environments .
  • Thienyl-containing analogs (e.g., compound 16b in ) exhibit stability in DMSO, a common solvent for biological assays .
Anticancer Activity
Compound Cell Line IC50/Potency Reference
Hybrid90n HT-29 (Colon Cancer) 9.04 μg/mL
MCF-7 (Breast Cancer) 10.65 μg/mL
16b HepG2 (Liver Cancer) Superior to cisplatin
4b OSCC Significant cytotoxicity (PSE1/2 metrics)
Enzyme Inhibition
  • 4a and analogs inhibit EGFR/HER2 kinases, with IC50 values in the micromolar range .
  • Sulfonamide derivatives (4b ) show acetylcholinesterase (AChE) inhibition (38.5% at 100 μM) .

Biological Activity

4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde is a compound belonging to the pyrazole class of heterocyclic compounds, which have garnered significant attention in pharmaceutical research due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H25N3O2S
  • Molecular Weight : 383.51 g/mol
  • CAS Number : 384368-54-1

Antitumor Activity

Research has highlighted the potential of pyrazole derivatives, including this compound, in oncology. Pyrazole compounds have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth. For instance, studies indicate that certain pyrazole derivatives exhibit inhibitory effects on BRAF(V600E) and EGFR, which are pivotal in cancer signaling pathways .

Antimicrobial Activity

Pyrazole derivatives are also noted for their antimicrobial properties. The compound has demonstrated activity against a range of bacterial and fungal pathogens. A study on related pyrazole carboxamides revealed notable antifungal activity, suggesting that structural modifications in pyrazoles can enhance their bioactivity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is another area of interest. Compounds within this class have been shown to reduce inflammatory markers and cytokine production in vitro. This suggests a possible role in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Pyrazoles can inhibit various kinases involved in cell signaling pathways crucial for cancer progression.
  • Antioxidant Activity : Some studies indicate that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
Umesha et al. (2009) AntimicrobialDemonstrated good antimicrobial and antioxidant activity through various assays.
Goulioukina et al. (2016) AntitumorEvaluated the cytotoxicity of pyrazoles against breast cancer cell lines; showed synergistic effects with doxorubicin.
ResearchGate (2020) General ReviewSummarized various biological activities of pyrazoline derivatives, emphasizing their pharmacological importance.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for cyclocondensation steps, while ethanol or THF may stabilize intermediates .
  • Temperature : Reactions often proceed at 80–120°C to balance yield and side-product formation .
  • Catalysts : Acidic (e.g., acetic acid) or basic conditions (e.g., KOH) influence pyrazole ring formation .
    • Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC and NMR (¹H/¹³C) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Structural confirmation : ¹H/¹³C NMR identifies substituent environments (e.g., methoxy protons at δ 3.8 ppm, thiophene protons at δ 6.5–7.2 ppm) .
  • Purity assessment : HPLC with C18 columns (acetonitrile/water mobile phase) detects impurities <1% .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and dihydro-pyrazole ring conformation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies involving this compound?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Mechanistic validation : Pair in vitro enzyme inhibition (e.g., COX-2 assays) with molecular docking to correlate activity with structural features like the thiophene moiety’s electron-rich nature .
  • Data triangulation : Cross-validate IC₅₀ values via SPR (surface plasmon resonance) and isothermal titration calorimetry (ITC) .

Q. What strategies are recommended for elucidating the mechanism of action of this pyrazole derivative?

  • Methodological Answer :

  • Target identification : Employ affinity chromatography with immobilized compound derivatives to isolate binding proteins .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) of treated vs. untreated cells identifies dysregulated pathways (e.g., apoptosis or inflammation) .
  • In vivo models : Zebrafish or murine studies assess bioavailability and metabolite formation via LC-MS/MS .

Q. How do structural modifications (e.g., methoxy vs. thiophene groups) impact reactivity and bioactivity?

  • Methodological Answer :

  • Electron-donating groups : Methoxy substituents enhance resonance stabilization, affecting π-π stacking in enzyme binding .
  • Heterocyclic replacements : Thiophene improves metabolic stability compared to phenyl, as shown in comparative PK/PD studies .
  • Steric effects : Bulkier substituents at the 4-position reduce rotational freedom, altering binding kinetics (analyzed via molecular dynamics simulations) .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via UV-Vis spectroscopy .
  • Thermal analysis : DSC (differential scanning calorimetry) identifies melting points and polymorphic transitions .
  • Light sensitivity : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH) with LC-MS tracking .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Reproducibility checks : Replicate reactions using identical reagents (e.g., anhydrous solvents, fresh catalysts) .
  • Byproduct analysis : Use GC-MS to identify side products (e.g., uncyclized intermediates) that reduce yield .
  • Scale-up adjustments : Optimize stirring rate and heating uniformity in batch reactors to mitigate yield loss at >10g scales .

Advanced Methodological Design

Q. What computational tools are recommended for predicting structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • QSAR modeling : Use Schrödinger’s Maestro or MOE to correlate substituent descriptors (e.g., Hammett σ) with bioactivity .
  • Docking studies : AutoDock Vina or Glide predicts binding modes to targets like kinases or GPCRs .
  • ADMET prediction : SwissADME estimates permeability, CYP inhibition, and toxicity early in design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.